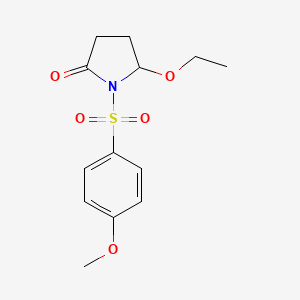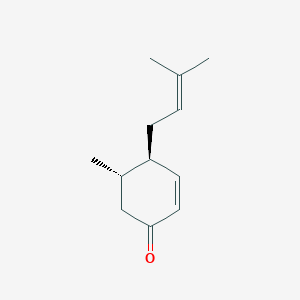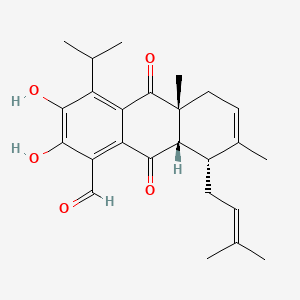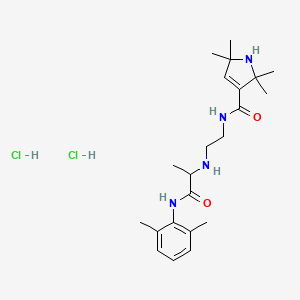
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, multiple amine groups, and a tetramethyl substitution pattern.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. One of the synthetic routes includes the reaction of bis-(p-nitrophenyl) carbonate with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide in dimethyl sulfoxide at 20°C for 7 hours under an inert atmosphere . This is followed by the reaction with (S)-methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate in dimethyl sulfoxide at 40°C for 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar pyrrole ring structures and functional groups.
2,6-Dimethylphenyl derivatives: Compounds with similar aromatic ring structures and substitution patterns.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.
Properties
CAS No. |
102132-22-9 |
|---|---|
Molecular Formula |
C22H36Cl2N4O2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[2-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H34N4O2.2ClH/c1-14-9-8-10-15(2)18(14)25-19(27)16(3)23-11-12-24-20(28)17-13-21(4,5)26-22(17,6)7;;/h8-10,13,16,23,26H,11-12H2,1-7H3,(H,24,28)(H,25,27);2*1H |
InChI Key |
MBRHIOQPRSNBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


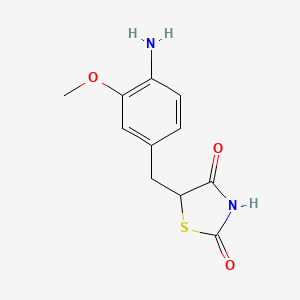
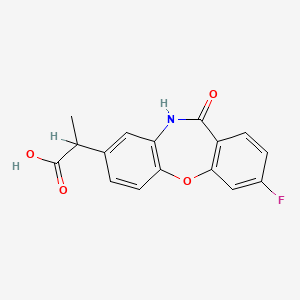

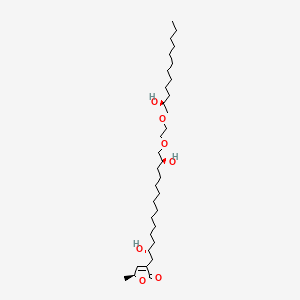

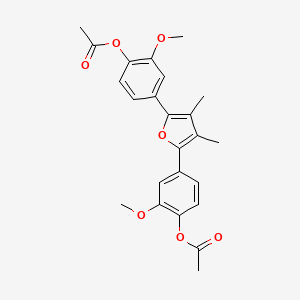

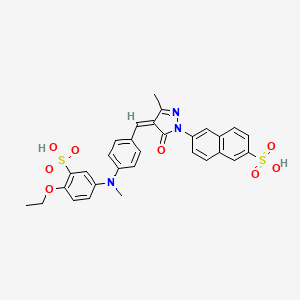
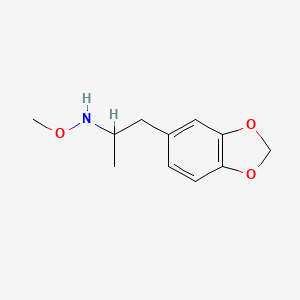
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

